![molecular formula C18H21ClN4O B2908620 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea CAS No. 1234805-42-5](/img/structure/B2908620.png)
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, also known as MLN4924, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been found to inhibit the activity of the NEDD8-activating enzyme (NAE) and has been shown to induce apoptosis in cancer cells.
Mechanism of Action
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea inhibits the activity of the NAE by covalently binding to the active site of the enzyme. This leads to the inhibition of protein neddylation and the accumulation of neddylated proteins. The accumulation of neddylated proteins disrupts cellular processes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE. It has also been found to have anti-tumor activity in preclinical models of cancer. In addition, 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has been found to enhance the efficacy of other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is its specificity towards NAE, which makes it a promising drug candidate for cancer treatment. However, 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has also been found to have off-target effects, which may limit its use in clinical settings. In addition, the synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is complex and may be challenging for some laboratories.
Future Directions
There are several future directions for research on 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea. One area of research is the development of more potent and selective inhibitors of NAE. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea. In addition, the combination of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea with other anti-cancer agents is an area of active research. Finally, the use of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea in combination with immunotherapy is also an area of interest, as it may enhance the efficacy of immunotherapy in cancer treatment.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea involves a series of chemical reactions starting from 2-chloroaniline, which is then reacted with 2-pyridinecarboxaldehyde to form the intermediate 2-chloro-N-(pyridin-2-yl)benzamide. This intermediate is then reacted with piperidine-4-carboxaldehyde to form 1-(2-chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea, which is 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea.
Scientific Research Applications
1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the activity of the NAE, which is involved in the process of protein neddylation. Protein neddylation is a post-translational modification process that is essential for the function of many proteins involved in cellular processes such as cell cycle regulation, DNA damage repair, and transcriptional regulation. 1-(2-Chlorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the activity of NAE, leading to the accumulation of neddylated proteins and disrupting cellular processes.
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-15-5-1-2-6-16(15)22-18(24)21-13-14-8-11-23(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSZTKQOAOYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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